BE“GHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Structural Elucidation
of CAS 18048-64-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(3,4-Dimethylphenyl)-3-methyl-
Compound Name:

1H-pyrazol-5(4H)-one

Cat. No.: B099381

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS Registry Number 18048-64-1 is chemically known as 2-(3,4-
Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. It is a key intermediate in the
synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1][2] As a critical component in
the manufacturing of an active pharmaceutical ingredient (API), its structural integrity and purity
are of utmost importance. This technical guide provides a comprehensive overview of the
structural elucidation of this compound, detailing the analytical techniques and methodologies
required for its unambiguous identification and characterization.

Chemical Identity
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Property Value Source(s)

CAS Registry Number 18048-64-1 [3114]

2-(3,4-dimethylphenyl)-5-
IUPAC Name methyl-2,4-dihydro-3H-pyrazol-  [2]

3-one

1-(3,4-Dimethylphenyl)-3-
Synonyms methyl-1H-pyrazol-5(4H)-one, [11[2][5]
Eltrombopag Impurity 17/18

Molecular Formula C12H14N20 [3114]

Molecular Weight 202.26 g/mol [5]

It is important to note that this compound can exist in tautomeric forms. A frequently referenced
tautomer is 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, identified by CAS Number
277299-70-4.[6][7][8] The analytical data presented in this guide will focus on the structure
assigned to CAS 18048-64-1, while acknowledging the potential for tautomerism.

Structural Elucidation Techniques

The definitive structure of 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is
established through a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR Data (Predicted and Reported for Tautomer)

While a definitive, published *H NMR spectrum for CAS 18048-64-1 is not readily available in
the public domain, data for its tautomer (CAS 277299-70-4) has been reported.[6] The
expected signals for CAS 18048-64-1 would be consistent with the proposed structure.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

lon m/z Interpretation

Protonated molecular ion,
[M+H]*+ 203.1182 confirming the molecular
weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm~?) Functional Group
~1700 C=0 stretch (amide)
~1600, ~1500 C=C stretch (aromatic)
~2900-3000 C-H stretch (aliphatic and aromatic)
~1300-1400 C-N stretch

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including
bond lengths, bond angles, and the precise arrangement of atoms in the solid state. While a
specific crystal structure for CAS 18048-64-1 is not publicly available, this technique would be
the ultimate confirmation of its structure.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data for
structural elucidation.

NMR Spectroscopy
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Objective: To obtain *H and 3C NMR spectra to confirm the molecular structure.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds.

o Reference the spectrum to the solvent peak.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
peak integration.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:
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e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent (e.g., methanol or acetonitrile).

e Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization
- ESI).

e Analysis:

o Infuse the sample solution directly into the mass spectrometer or inject it through a liquid
chromatography system.

o Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

o If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by
selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

o Data Analysis: Determine the accurate mass of the molecular ion and compare it to the
theoretical mass of the proposed formula. Analyze the fragmentation pattern to support the
structural assignment.

Infrared Spectroscopy

Objective: To identify the key functional groups.
Methodology:
e Sample Preparation:

o For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a
small amount of the powder directly on the ATR crystal.

o Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr
powder and pressing it into a thin disk.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

e Acquisition:
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o Record a background spectrum of the empty sample compartment or the pure KBr pellet.

o Record the sample spectrum over the range of 4000-400 cm~1,

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of CAS
18048-64-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Eltrombopag Impurity 18 | CAS No- 18048-64-1 | NA [chemicea.com]

e 2. apicule.com [apicule.com]

o 3. CAS 18048-64-1: 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methy... [cymitquimica.com]
e 4. Eltrombopag Impurity 18 - SRIRAMCHEM [sriramchem.com]

o 5. pharmaffiliates.com [pharmaffiliates.com]

e 6. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | 277299-70-4
[chemicalbook.com]

e 7. 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | CAS No: 277299-70-4
[aquigenbio.com]

e 8. CAS 277299-70-4: 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-meth... [cymitquimica.com]

 To cite this document: BenchChem. [In-Depth Technical Guide: Structural Elucidation of CAS

18048-64-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099381#cas-18048-64-1-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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